molecular formula CHFS B14481446 Methanethioyl fluoride CAS No. 69700-05-6

Methanethioyl fluoride

Cat. No.: B14481446
CAS No.: 69700-05-6
M. Wt: 64.08 g/mol
InChI Key: OSVFSRQDGXDPRD-UHFFFAOYSA-N
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Description

Methanethioyl fluoride (CH₃S-F) is a sulfur-containing fluorinated compound characterized by a methyl group bonded to a thioyl fluoride functional group. Thioyl fluorides, in general, are known for their reactivity in nucleophilic substitution reactions due to the electronegative fluorine atom and the polarizable sulfur center. This compound is likely a volatile liquid under standard conditions, similar to other low-molecular-weight thioyl halides, though its stability and handling precautions would require inert atmospheres to prevent hydrolysis or decomposition .

Properties

CAS No.

69700-05-6

Molecular Formula

CHFS

Molecular Weight

64.08 g/mol

IUPAC Name

methanethioyl fluoride

InChI

InChI=1S/CHFS/c2-1-3/h1H

InChI Key

OSVFSRQDGXDPRD-UHFFFAOYSA-N

Canonical SMILES

C(=S)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanethioyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanethiol with a fluorinating agent. For example, the reaction of methanethiol with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound. Another method involves the use of tetrabutylammonium fluoride (TBAF) as a fluorinating reagent, which facilitates the nucleophilic substitution of a suitable precursor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize advanced fluorinating agents and specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methanethioyl fluoride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methanesulfonyl fluoride (CH3SO2F) using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can yield methanethiol (CH3SH) using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Methanesulfonyl fluoride (CH3SO2F).

    Reduction: Methanethiol (CH3SH).

    Substitution: Various substituted thiocarbonyl compounds depending on the nucleophile used.

Scientific Research Applications

Methanethioyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanethioyl fluoride involves its interaction with various molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities, signal transduction pathways, and other cellular processes. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methanethioyl fluoride belongs to a broader class of sulfur-fluorine compounds. Below is a comparison with structurally related compounds from the evidence and literature:

Compound Name Molecular Formula Functional Groups Key Reactivity/Applications Stability Considerations
This compound CH₃S-F Thioyl fluoride (S-F) Fluorination, nucleophilic substitution Air-sensitive, hydrolyzes readily
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S Sulfonyl chloride (SO₂Cl) Activating agent in peptide synthesis Moisture-sensitive, stable under dry conditions
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS·HCl Thiophene, tertiary amine Opioid receptor agonist (pharmacological) Requires toxicological evaluation

Key Observations:

  • Reactivity : this compound’s thioyl fluoride group is less electrophilic than sulfonyl chlorides (e.g., [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride), which are stronger leaving groups and more reactive in substitution reactions. This difference arises from the electron-withdrawing sulfonyl group (SO₂) enhancing chloride’s leaving ability compared to the thioyl group (S) .
  • Applications: Sulfonyl chlorides are widely used in drug synthesis (e.g., peptide coupling), whereas this compound’s applications may focus on fluorination or as intermediates in organofluorine chemistry. Thiophene fentanyl, while sulfur-containing, serves a pharmacological role unrelated to reactivity .
  • Stability : this compound’s sensitivity to moisture contrasts with sulfonyl chlorides, which are stabilized by the sulfonyl group’s electron-withdrawing effects. Thiophene fentanyl’s stability is influenced by its complex heterocyclic structure .

Thermodynamic and Spectroscopic Data

Direct data on this compound’s melting/boiling points or spectroscopic signatures (e.g., NMR, IR) are absent in the evidence. Comparatively, sulfonyl chlorides exhibit distinct IR peaks for S=O (~1350 cm⁻¹) and S-Cl (~550 cm⁻¹), whereas thioyl fluorides would show S-F stretches near ~700–800 cm⁻¹. Such differences aid in structural elucidation .

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